molecular formula C12H24O2 B12084805 Undecyl formate CAS No. 5454-24-0

Undecyl formate

Cat. No.: B12084805
CAS No.: 5454-24-0
M. Wt: 200.32 g/mol
InChI Key: OASFNORBKVGDRW-UHFFFAOYSA-N
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Description

Undecyl formate, also known as formic acid undecyl ester, is an organic compound with the molecular formula C₁₂H₂₄O₂. It is an ester formed from the reaction of formic acid and undecanol. This compound is characterized by its pleasant odor and is used in various applications, including as a flavoring agent and in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl formate can be synthesized through the esterification reaction between formic acid and undecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

HCOOH+C₁₁H₂₃OHHCOO-C₁₁H₂₃+H₂O\text{HCOOH} + \text{C₁₁H₂₃OH} \rightarrow \text{HCOO-C₁₁H₂₃} + \text{H₂O} HCOOH+C₁₁H₂₃OH→HCOO-C₁₁H₂₃+H₂O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where formic acid and undecanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Undecyl formate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and undecanol.

    Reduction: Reduction of this compound can yield undecanol and formic acid.

    Oxidation: Oxidation of this compound can lead to the formation of formic acid and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

Major Products

Scientific Research Applications

Undecyl formate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of undecyl formate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release formic acid and undecanol, which may exert biological effects. The formic acid component can participate in metabolic pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

    Decyl formate: Similar in structure but with one less carbon atom in the alkyl chain.

    Dodecyl formate: Similar in structure but with one more carbon atom in the alkyl chain.

    Undecyl acetate: An ester with acetic acid instead of formic acid.

Uniqueness

Undecyl formate is unique due to its specific chain length and the presence of the formate ester group. This combination imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications in the fragrance and flavor industry .

Properties

CAS No.

5454-24-0

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

undecyl formate

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13/h12H,2-11H2,1H3

InChI Key

OASFNORBKVGDRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC=O

Origin of Product

United States

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